molecular formula C16H11BrO3 B2872917 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one CAS No. 702648-88-2

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Cat. No.: B2872917
CAS No.: 702648-88-2
M. Wt: 331.165
InChI Key: WXKUKRBZQCIHLW-UHFFFAOYSA-N
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Description

3-(2-(4-Bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a high-purity chemical intermediate designed for research applications in medicinal and synthetic chemistry. This compound features an isobenzofuranone core functionalized with a 4-bromophenyl ketoethyl side chain, making it a versatile building block for the construction of complex nitrogen-containing heterocycles . It is particularly valuable in the synthesis of eight-membered diazocine ring systems, such as benzo[6,7][1,5]diazocino[2,1-a]isoindol-12(14H)-ones, which are of significant pharmacological interest . These medium-ring heterocycles are challenging to synthesize and are known to exhibit a broad range of biological activities . Research into related structures indicates potential value in developing anticancer agents, as some isobenzofuran-1(3H)-one (phthalide) derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, in some cases exceeding the efficacy of established drugs like etoposide . Furthermore, the structural motif of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine], which shares the isobenzofuranone core, is a key pharmacophore in developing high-affinity ligands for sigma (σ) receptors . Sigma-2 receptor ligands, in particular, hold promise as diagnostics and therapeutics for cancers and neurodegenerative diseases like Alzheimer's . This compound is offered For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this reagent to explore new synthetic pathways and develop novel bioactive molecules for pharmaceutical development.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKUKRBZQCIHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be summarized as follows:

    Starting Materials: Isobenzofuran and 4-bromobenzaldehyde.

    Catalyst: Lewis acid (e.g., aluminum chloride).

    Reaction Conditions: Controlled temperature (e.g., 80-100°C) and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 3-(2-oxo-2-arylethyl)isobenzofuran-1(3H)-ones, where the aryl group at the ketone position dictates physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Melting Point (°C) Molecular Formula Key Spectral Features (IR, NMR) Biological Activity References
3-(2-(4-Bromophenyl)-2-oxoethyl) derivative 4-Br 144–146 C₁₆H₁₁BrO₃ IR: 1679, 1740 cm⁻¹; ¹H-NMR: δ 7.74–7.86 Not explicitly reported
3-(2-(2-Chlorophenyl)-2-oxoethyl) derivative 2-Cl 95–96 C₁₆H₁₁ClO₃ IR: 1678, 1735 cm⁻¹; ¹³C-NMR: δ 198.52 Intermediate for heterocycles
3-(2-(4-Methylphenyl)-2-oxoethyl) derivative 4-CH₃ Not reported C₁₇H₁₄O₃ X-ray diffraction: Crystal packing analysis Structural studies only
3-(2-(4-Chlorophenyl)-2-oxoethyl) derivative 4-Cl Not reported C₁₆H₁₁ClO₃ CAS: 69322-23-2; Purity: ≥95% Lab-scale scaffold applications
3-(2-Oxo-2-phenylethyl) derivative H Varies (~90–150) C₁₆H₁₂O₃ IR: ~1675–1740 cm⁻¹; used in heterocycle synthesis Precursor for benzodiazepinones

Key Findings :

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., 4-Br, 4-Cl) increase melting points due to enhanced intermolecular dipole interactions. For example, the 4-bromo derivative (144–146°C) melts at a significantly higher temperature than the 2-chloro analog (95–96°C) .
  • The 4-methyl derivative (electron-donating group) lacks reported melting data but exhibits distinct crystal packing via X-ray analysis, suggesting weaker intermolecular forces compared to halogenated analogs .

Synthetic Utility: Halogenated derivatives (Br, Cl) are preferred intermediates for synthesizing fused heterocycles. For instance, the 2-chloro analog reacts with 2-aminobenzylamine to yield diazocino-isoindole derivatives . Non-halogenated derivatives (e.g., R = H) serve as precursors for bioactive molecules like tyrosinase inhibitors (e.g., phthalaldehydic acid derivatives) .

  • Antiproliferative Activity : C-3 functionalized analogs (e.g., cyclohexenyl or dihydroxyphenyl derivatives) show moderate activity against cancer cell lines .
  • Tyrosinase Inhibition : Derivatives with hydroxyl or acetoxy groups (e.g., compound 7 and 9 ) inhibit tyrosinase at IC₅₀ values < 10 μM .
  • Herbicidal Potential: Methoxycarbonylmethylene derivatives disrupt plant growth in Arabidopsis thaliana .

Biological Activity

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, characterization, and biological effects, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the reaction of 2-carboxybenzaldehyde with acetophenones in the presence of sodium hydroxide. The compound is characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, confirming its structure and purity.

  • Physical Properties :
    • Appearance : White powder
    • Melting Point : 144–146 °C
    • Yield : Approximately 45% .

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

The biological activity is primarily attributed to the compound's ability to disrupt microtubule dynamics. It has been shown to bind at the colchicine site on tubulin, leading to tubulin destabilization and subsequent cell cycle arrest in the G2/M phase. This mechanism results in apoptosis in treated cancer cells, as evidenced by flow cytometry and confocal microscopy studies .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
CA-4MCF-73.9Microtubule destabilization
Compound AMDA-MB-23123Colchicine-binding site
Compound BMCF-733Tubulin polymerization inhibition

Case Studies

In a study focusing on the antiproliferative effects of isobenzofuranone derivatives, researchers evaluated various substitutions on the phenyl ring and their impact on biological activity. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines .

Another research effort highlighted the stability of these compounds under various conditions (acidic, alkaline, oxidative), demonstrating that certain derivatives maintained their biological activity even after prolonged exposure to harsh environments .

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